![molecular formula C19H17N3O4 B12889947 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide CAS No. 652151-71-8](/img/structure/B12889947.png)
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with additional functional groups, including a formamido group, a hydroxy group, and an oxazole ring. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative and introduce the formamido and hydroxy groups through selective functionalization reactions. The oxazole ring can be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the formamido group can produce an amine.
Aplicaciones Científicas De Investigación
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its functional groups may interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide involves its interaction with molecular targets through its functional groups. The formamido group can form hydrogen bonds, the hydroxy group can participate in nucleophilic reactions, and the oxazole ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide
- 3-Formamido-2-hydroxybenzamide
- N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide
Uniqueness
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formamido and hydroxy groups, along with the oxazole ring, allows for a wide range of interactions and applications that may not be possible with similar compounds.
Propiedades
Número CAS |
652151-71-8 |
|---|---|
Fórmula molecular |
C19H17N3O4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17N3O4/c1-12(19-20-10-16(26-19)13-6-3-2-4-7-13)22-18(25)14-8-5-9-15(17(14)24)21-11-23/h2-12,24H,1H3,(H,21,23)(H,22,25) |
Clave InChI |
BITXJNRPZPMBHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(O1)C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


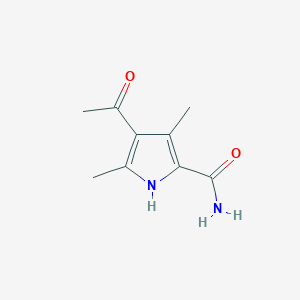
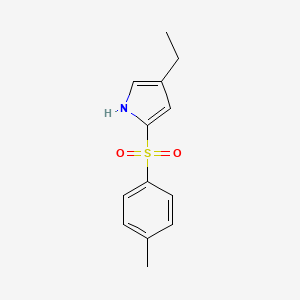
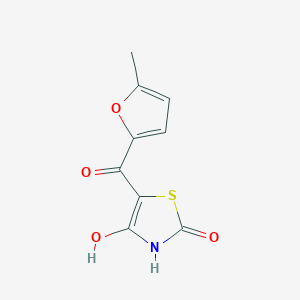
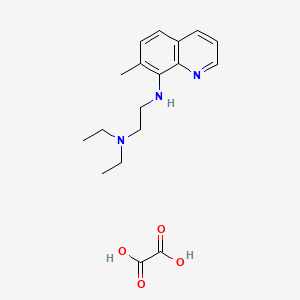
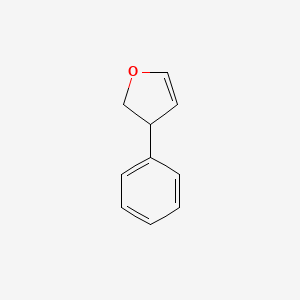
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
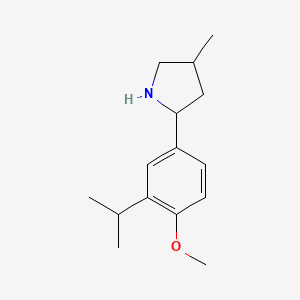


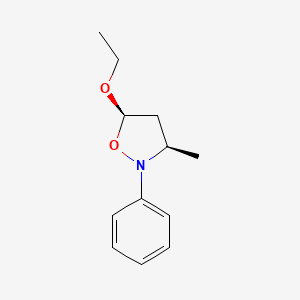
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
